5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride

Übersicht

Beschreibung

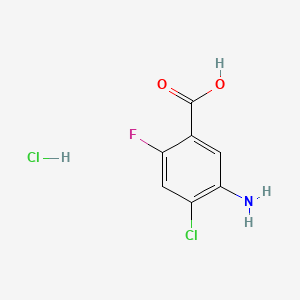

5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H6Cl2FNO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride typically involves multi-step organic reactions. One common method is the nitration of 2-chloro-4-fluorobenzoic acid, followed by reduction to introduce the amino group. The final step involves the conversion to the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloro and fluoro substituents exhibit distinct reactivity:

The fluoro group’s strong electron-withdrawing effect directs electrophilic attacks to the para position relative to the amino group .

Coupling Reactions for Heterocycle Formation

The amino group facilitates coupling with aromatic aldehydes or hydrazines to form bioactive heterocycles:

For example, coupling with 3,4,5-trimethoxyphenyl aldehyde yields 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol , showing potent anticancer activity (PGI = 65.12 against SNB-19 cells) .

Nitration and Diazotization

-

Nitration : Conducted at -20–10°C using HNO₃/H₂SO₄, introducing a nitro group at the 5-position. This step is critical for synthesizing intermediates for antimicrobial agents .

-

Diazotization : Treatment with NaNO₂/HCl at 0–5°C forms diazonium salts, which react with CuCl to yield chloro derivatives (e.g., 4-chloro-2-fluoroacetophenone) .

Comparative Reactivity of Analogues

| Compound | Key Features | Unique Reactivity |

|---|---|---|

| 5-Amino-4-chloro-2-fluorobenzoic acid | Amino/fluoro synergy in H-bonding | Enhanced electrophilic substitution |

| 4-Chloro-2-fluoro-5-nitroacetophenone | Nitro group enhances oxidative stability | Selective reduction to amines |

| Methyl 4-amino-2-chloro-5-fluorobenzoate | Esterification improves membrane permeability | Hydrolysis to active carboxylic acid |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its functional groups allow for various chemical reactions, making it a versatile intermediate in the production of pharmaceuticals and agrochemicals.

Table 1: Synthesis Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used to synthesize active pharmaceutical ingredients (APIs) |

| Agrochemicals | Intermediate in the production of herbicides and pesticides |

| Dyes | Utilized in dye manufacturing processes |

Biological Research

Enzyme Interactions and Protein Binding

In biological studies, this compound has been employed to investigate enzyme interactions and protein binding mechanisms. The presence of the amino group facilitates hydrogen bonding, while the halogen substituents can engage in halogen bonding, influencing biological activity.

Case Study: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development. For example, studies indicated its effectiveness against certain cancer cell lines, suggesting possible applications in oncology.

Medicinal Chemistry

Potential Pharmaceutical Applications

The compound is being explored for its potential role in developing new therapeutic agents. Its structural features enable modifications that can enhance bioactivity and selectivity towards target proteins.

Table 2: Pharmacological Studies

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant inhibition of tumor growth in vitro |

| Antibacterial Properties | Exhibited activity against Gram-positive and Gram-negative bacteria |

Industrial Applications

Agrochemical Production

In the agrochemical industry, this compound is used as an intermediate for synthesizing herbicides and pesticides. Its ability to modify biological pathways makes it valuable for developing effective agricultural chemicals.

Dye Manufacturing

The compound's unique chemical structure allows it to be utilized in producing various dyes, contributing to the textile and chemical industries.

Wirkmechanismus

The mechanism of action of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in halogen bonding. These interactions can affect the activity of enzymes and proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

2-Amino-5-fluorobenzoic acid: Similar structure but lacks the chloro group.

5-Chloro-2-fluorobenzoic acid: Similar structure but lacks the amino group.

4-Amino-2-chlorobenzoic acid: Similar structure but lacks the fluoro group.

Uniqueness: 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride is unique due to the presence of all three substituents (amino, chloro, and fluoro) on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific research applications.

Biologische Aktivität

5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride (ACFBA) is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structure, characterized by the presence of an amino group, a chloro group, and a fluorine atom on the benzene ring, contributes to its diverse biological activities. This article explores the biological activity of ACFBA, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHClFNO

CAS Number: 957120-34-2

The presence of functional groups such as amino (-NH), chloro (-Cl), and fluoro (-F) allows ACFBA to engage in various interactions with biological molecules. The amino group can form hydrogen bonds, while the halogen groups (chloro and fluoro) can participate in halogen bonding, enhancing the compound's reactivity and binding affinity to target proteins and enzymes .

ACFBA's mechanism of action involves its interaction with specific molecular targets within biological systems. The compound has been shown to influence enzyme activity and protein binding through:

- Hydrogen Bonding: The amino group facilitates interactions with various biomolecules.

- Halogen Bonding: The chloro and fluoro substituents enhance binding affinity through electrostatic interactions.

These interactions can lead to significant biological effects, including alterations in enzymatic activity and modulation of signaling pathways.

Biological Applications

ACFBA has been utilized in various scientific research applications:

- Medicinal Chemistry: It serves as a building block for synthesizing more complex organic molecules with potential therapeutic effects.

- Biological Research: ACFBA is used in studies focusing on enzyme interactions, protein binding assays, and drug discovery processes .

- Anticancer Research: Preliminary studies indicate that derivatives of ACFBA may exhibit anticancer properties, particularly against specific cancer cell lines .

Anticancer Activity

A study evaluated the anticancer potential of ACFBA derivatives against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC values ranging from sub-micromolar to micromolar concentrations. For example:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| ACFBA Derivative 1 | SNB-19 | 0.65 |

| ACFBA Derivative 2 | NCI-H460 | 0.75 |

| ACFBA Derivative 3 | SNB-75 | 0.80 |

These findings suggest that modifications to the ACFBA structure can enhance its anticancer efficacy .

Antibacterial Activity

In addition to anticancer properties, ACFBA has shown promising antibacterial activity. A comparative study demonstrated that certain derivatives exhibited effective inhibition against both Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| ACFBA Derivative 4 | E. coli | 8 | 17.0 ± 0.40 |

| ACFBA Derivative 5 | S. aureus | 8 | 17.0 ± 0.15 |

The antibacterial activity was comparable to standard antibiotics like ciprofloxacin, indicating potential for further development as antibacterial agents .

Eigenschaften

IUPAC Name |

5-amino-4-chloro-2-fluorobenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2.ClH/c8-4-2-5(9)3(7(11)12)1-6(4)10;/h1-2H,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPIOMIGSVACGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Cl)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674308 | |

| Record name | 5-Amino-4-chloro-2-fluorobenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-34-2 | |

| Record name | 5-Amino-4-chloro-2-fluorobenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.